2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a tetrazole ring, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Substitution Reaction: The tetrazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated phenyl compound.
Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction, where the halogen on the phenyl ring is replaced by the ethanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and various halogenated compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to bind to specific biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring and amine group allow the compound to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares a similar structure but features a quinoline ring instead of a tetrazole ring.
5-Chloro-2-methoxycarbonyl-2-hydroxy-1-indanone: Another structurally related compound with a different functional group arrangement.
Uniqueness
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and stability under various conditions.
Properties
IUPAC Name |
2-[5-chloro-2-(tetrazol-1-yl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-1-2-9(7(5-8)3-4-11)15-6-12-13-14-15;/h1-2,5-6H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVBSQJGODDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)N2C=NN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.